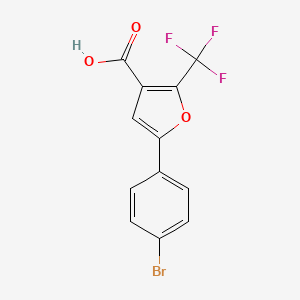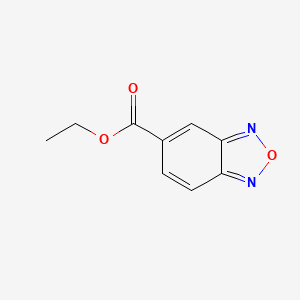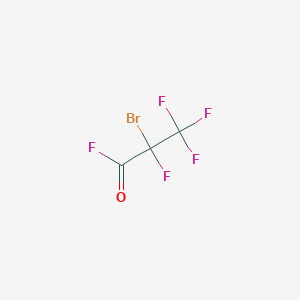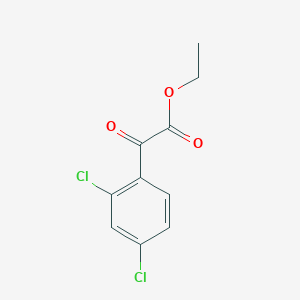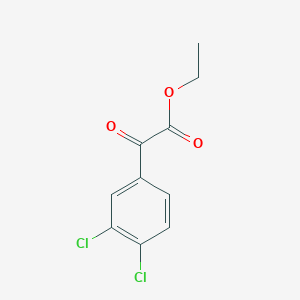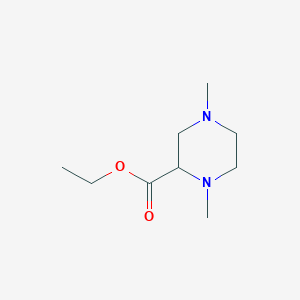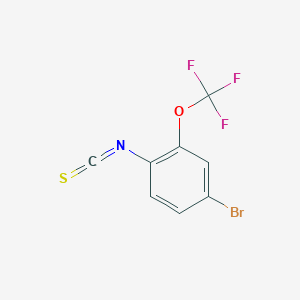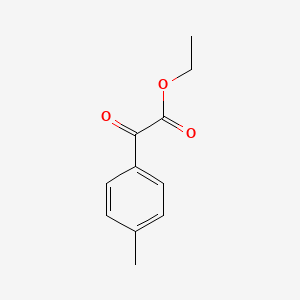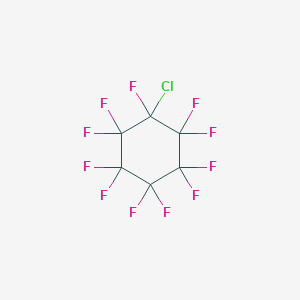
Chloroperfluorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroperfluorocyclohexane is a chemical compound with the molecular formula C6ClF11. It belongs to the class of perfluorinated compounds, which are characterized by the presence of fluorine atoms replacing hydrogen atoms in the cyclohexane ring. This compound is known for its unique chemical properties, including high thermal stability and chemical inertness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroperfluorocyclohexane can be synthesized through a multi-step reaction process. One common method involves the fluorination of cyclohexane followed by chlorination. The reaction typically occurs in the presence of a catalyst such as vanadium fluoride (VF5) under controlled temperature conditions. For instance, the initial fluorination step may be carried out at -25°C for 15 hours, followed by a chlorination step at 60°C for 2 hours in a closed tube .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Chloroperfluorocyclohexane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions can be facilitated by nucleophiles, which replace the chlorine or fluorine atoms in the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions. The reaction typically occurs at elevated temperatures to enhance the nucleophilic attack.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives of this compound .
Scientific Research Applications
Chloroperfluorocyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of perfluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its chemical stability and inertness.
Industry: It is utilized in the production of specialty chemicals and materials, including fluoropolymers and refrigerants
Mechanism of Action
The mechanism of action of chloroperfluorocyclohexane involves its interaction with molecular targets through substitution reactions. The presence of highly electronegative fluorine atoms makes it a strong electrophile, facilitating nucleophilic attacks. This property is exploited in various chemical reactions where this compound acts as a precursor or intermediate .
Comparison with Similar Compounds
Perfluorocyclohexane: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Chlorofluorocarbons (CFCs): These compounds contain both chlorine and fluorine atoms but differ in their carbon backbone structure.
Uniqueness: Chloroperfluorocyclohexane is unique due to its combination of high thermal stability, chemical inertness, and reactivity in substitution reactions. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-chloro-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF11/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZKBHYAEBRMAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)Cl)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371494 |
Source


|
| Record name | Chloroperfluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336-15-2 |
Source


|
| Record name | 1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=336-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroperfluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
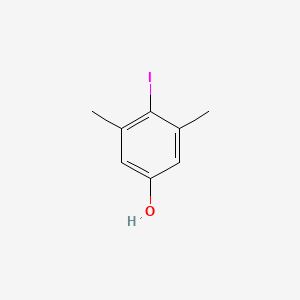
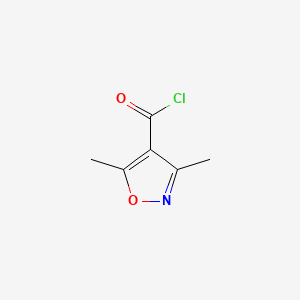
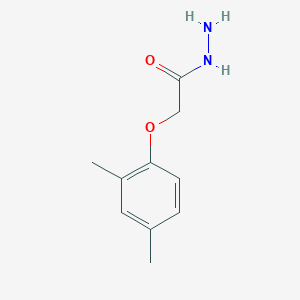
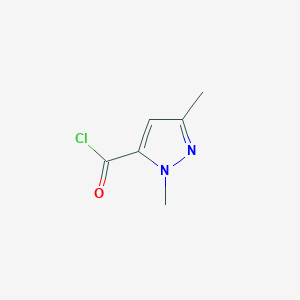
![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)
